7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine
CAS No.: 881688-71-7
Cat. No.: VC17351294
Molecular Formula: C10H6ClN3S
Molecular Weight: 235.69 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine - 881688-71-7](/images/structure/VC17351294.png)
Specification
CAS No. | 881688-71-7 |
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Molecular Formula | C10H6ClN3S |
Molecular Weight | 235.69 g/mol |
IUPAC Name | 7-chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine |
Standard InChI | InChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14) |
Standard InChI Key | GGMQICASCGPCDO-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C2C=C(SC2=C1Cl)C3=NC=CN3 |
Introduction
Chemical Identity and Structural Features
7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is a polycyclic aromatic system comprising a fused thiophene-pyridine core. Key structural attributes include:
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Molecular formula: (calculated based on analogous thieno[3,2-b]pyridine derivatives ).
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Substituents:
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Chlorine at position 7 of the thienopyridine ring.
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1H-imidazol-2-yl group at position 2.
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The thieno[3,2-b]pyridine core contributes to planar aromaticity, while the imidazole moiety introduces hydrogen-bonding capabilities and potential metal coordination sites. Chlorine enhances electronegativity, influencing reactivity and binding interactions .
Synthetic Strategies
Core Scaffold Construction
The thieno[3,2-b]pyridine ring is typically synthesized via cyclization reactions. For example:
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Cyclocondensation: Reaction of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds .
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Halogenation: Introduction of chlorine at position 7 using chlorinating agents (e.g., ) under reflux .
Imidazole Functionalization
The imidazole group is introduced via cross-coupling reactions:
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Suzuki-Miyaura Coupling: A 2-iodo-thieno[3,2-b]pyridine precursor (e.g., 7-chloro-2-iodothieno[3,2-b]pyridine, CAS 602303-26-4 ) reacts with imidazol-2-ylboronic acid in the presence of a palladium catalyst .
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Buchwald-Hartwig Amination: Direct coupling of imidazole derivatives to halogenated thienopyridines .
Example Synthesis (adapted from US11584755B2 ):
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Start with 7-chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) .
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Perform Suzuki coupling with 1H-imidazol-2-ylboronic acid using and in dioxane/water (80°C, 12 h).
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Purify via column chromatography (yield: ~70%).
Physicochemical Properties
Property | Value | Source |
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Melting Point | 215–218°C (predicted) | Analog data |
LogP (log Kow) | 2.8 ± 0.3 | Calculated |
Solubility | Poor in water; soluble in DMSO | Patent |
λmax (UV-Vis) | 280 nm (π→π* transition) | Analog data |
Research Findings and Patent Landscape
Key Patents
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US11584755B2: Describes dihydrothieno[3,2-b]pyridines with imidazole substituents as FEN1 inhibitors .
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US20220135586A1: Highlights thieno[3,2-b]pyridin-7-amine derivatives for treating genetic disorders .
Structure-Activity Relationships (SAR)
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Chlorine at Position 7: Enhances binding to hydrophobic enzyme pockets .
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Imidazole at Position 2: Facilitates hydrogen bonding with catalytic residues (e.g., Lys, Asp) .
Future Directions
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Synthetic Optimization: Improve yields via microwave-assisted coupling or flow chemistry.
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Biological Screening: Evaluate efficacy in models of DNA repair-deficient cancers.
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Formulation Studies: Address solubility limitations using nanoparticle carriers.
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